molecular formula C10H10O4 B2968122 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid CAS No. 56011-75-7

2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2968122
CAS No.: 56011-75-7
M. Wt: 194.186
InChI Key: GMULXWRTLFQMEG-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)acetamide is a synthetic acetamide derivative characterized by a pyrimidin-2-yloxy moiety linked to an acetamide backbone, which is further substituted with a 4-sulfamoylphenethyl group. This structure combines a heteroaromatic pyrimidine ring (known for its role in nucleotide analogs and kinase inhibition) with a sulfonamide group (associated with enzyme inhibition, particularly carbonic anhydrases and sulfa drugs) .

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(2)13-7-4-3-6(9(11)12)5-8(7)14-10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMULXWRTLFQMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56011-75-7
Record name 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid
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Chemical Reactions Analysis

2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Structural Analogues with Pyrimidine or Sulfonamide Motifs

  • N-(4-Sulfamoylphenethyl)biphenyl-4-carboxamide (Compound 5, ): This compound shares the 4-sulfamoylphenethyl group but replaces the pyrimidin-2-yloxy moiety with a biphenylcarboxamide.
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () :
    This analogue substitutes the oxygen atom in the pyrimidin-2-yloxy group with a sulfur atom and adds methyl groups to the pyrimidine ring. The sulfur atom may increase metabolic stability, while methyl groups could sterically hinder interactions with target enzymes like carbonic anhydrases .

  • 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide (): Here, the pyrimidinyloxy group is replaced with a thiazole ring bearing a ureido substituent.

Key Research Findings and Implications

  • Enzyme Inhibition : Pyrimidine-based acetamides show stronger CA inhibition than benzyl or propanamide derivatives (). For example, replacing a fluorophenyl group with fluorobenzyl in Compound 18 increased KI from 548.6 nM to 2048 nM, highlighting the sensitivity of CA active sites to substituent size and polarity .
  • Antimicrobial Activity : Sulfonamide-phenethyl acetamides (e.g., Compounds 47–50 in ) exhibit gram-positive and fungal activity, but the pyrimidin-2-yloxy group may broaden the spectrum to gram-negative bacteria due to enhanced penetration .
  • Anticancer Potential: Phenoxy-acetamide derivatives () with electron-withdrawing groups (e.g., fluoro in Compound 7d) show superior cytotoxicity, suggesting that modifying the pyrimidin-2-yloxy group with halogens could optimize anticancer efficacy .

Biological Activity

2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (often referred to as DMBCA) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMBCA is characterized by its unique benzodioxole structure, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form the corresponding carboxylic acid and reduction to yield alcohol derivatives.

Antimicrobial Properties

Research indicates that DMBCA exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. For instance, assays conducted using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests revealed that DMBCA inhibited the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

DMBCA has been evaluated for its anticancer properties in various studies. A notable study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound was shown to inhibit cell proliferation and promote cell cycle arrest in human cancer cells, suggesting its potential as a therapeutic agent .

The precise mechanisms by which DMBCA exerts its biological effects are still under investigation. However, it is believed that the compound interacts with cellular targets, leading to alterations in enzyme activities and metabolic pathways. The aldehyde group present in DMBCA may form covalent bonds with nucleophilic sites on biomolecules, impacting their function.

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective effects of DMBCA derivatives showed that certain compounds improved neuronal survival rates in models of oxidative stress. Specifically, the compound's ability to enhance cell viability under conditions mimicking ischemic stroke was documented, indicating its potential for treating neurodegenerative diseases .
  • Antioxidant Activity : The antioxidant capacity of DMBCA was assessed using various assays (e.g., DPPH and ABTS). Results indicated that DMBCA effectively scavenged free radicals, contributing to its protective effects against oxidative damage .

Data Tables

Biological Activity Assay Method Results
AntimicrobialDisk DiffusionInhibited growth of bacteria
AnticancerCell Viability AssayInduced apoptosis in cancer cells
NeuroprotectionOGD ModelIncreased neuron survival rate
AntioxidantDPPH/ABTS AssaysSignificant radical scavenging

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves carboxylation or hydrolysis of ester precursors. For example, analogous compounds like 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) are synthesized via ligand-exchange reactions using metal acetate salts (e.g., Zn(OAc)₂ or Cd(OAc)₂) in methanol at room temperature, followed by slow solvent evaporation for crystallization . Purification can be achieved via recrystallization or column chromatography, with storage under nitrogen at 2–8°C to prevent degradation .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., deuterated DMSO for ¹H/¹³C NMR) .
  • Powder X-ray Diffraction (PXRD) : For crystallinity assessment and comparison with simulated patterns from single-crystal data .
  • Melting Point Analysis : Compare observed values (e.g., ~178°C for related fluorinated analogs) with literature to verify identity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert nitrogen atmosphere at 2–8°C to prevent oxidation or moisture absorption. Use airtight glass vials and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers design coordination complexes using this compound as a ligand?

  • Methodological Answer : The carboxylate group enables coordination with transition metals (e.g., Zn²⁺, Cd²⁺). Design experiments by mixing the acid with metal acetates (e.g., M(OAc)₂·2H₂O) and auxiliary ligands (e.g., 4-phenylpyridine) in methanol. Monitor ligand displacement via IR spectroscopy (loss of acetate bands) and crystallize via slow evaporation. Steric effects from the 2,2-dimethyl group may influence dimeric vs. polymeric structures .

Q. What strategies are effective for synthesizing cocrystals with this compound, and how do structural modifications impact melting points?

  • Methodological Answer : Cocrystallization with coformers like 4,4’-bipyridine can exploit acid-pyridine heterosynthons. Use a 1:1 molar ratio in methanol, and analyze melting points via differential scanning calorimetry (DSC). For example, cocrystals of piperonylic acid with 4,4’-bipyridine showed altered melting points due to hydrogen-bonding networks and lattice energy differences .

Q. How can contradictions in photophysical or electronic data be resolved for metal complexes of this ligand?

  • Methodological Answer : Discrepancies in emission spectra or conductivity may arise from steric hindrance (2,2-dimethyl groups) or π-stacking variations. Use computational tools (e.g., DFT) to model electronic effects and compare with experimental UV-Vis/NMR data. For instance, Hg(II) complexes with benzodioxole-carboxylates exhibited photophysical shifts dependent on ligand substituents .

Q. What are the implications of steric effects in catalytic or supramolecular applications of this compound?

  • Methodological Answer : The 2,2-dimethyl group may hinder coordination geometry or packing efficiency. In catalysis, test turnover rates in reactions like C–H activation against non-methylated analogs. For supramolecular assemblies, analyze crystal packing via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-π contacts) .

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